REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([Si](C(C)C)(C(C)C)C(C)C)[O:5][C:6]=1[CH:7]=[O:8].[C-]#N.[Na+].[CH3:22][OH:23]>[O-2].[O-2].[Mn+4]>[CH3:22][O:23][C:7]([C:6]1[O:5][CH:4]=[N:3][C:2]=1[Br:1])=[O:8] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(OC1C=O)[Si](C(C)C)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with ethyl acetate (200 mL)
|
Type
|
STIRRING
|
Details
|
After sufficiently shaking the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated off
|
Type
|
WASH
|
Details
|
washed with a 1N aqueous sodium hydroxide solution (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a filtrate
|
Type
|
DISTILLATION
|
Details
|
the solvent in the filtrate was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-heptane mixture)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=C(N=CO1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.435 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |